
4-Methoxyphenyl isocyanate
Overview
Description
4-Methoxyphenyl isocyanate (CAS: 5416-93-3, molecular formula: C₈H₇NO₂, molecular weight: 149.15 g/mol) is a reactive aromatic isocyanate widely used in organic synthesis. Its methoxy (–OCH₃) substituent acts as an electron-donating group, enhancing the nucleophilicity of the aromatic ring and modulating reactivity in coupling reactions. Key applications include:
- Synthesis of urea derivatives (e.g., kinase inhibitors and IDO1 inhibitors ).
- Preparation of bisurea receptors for anion-binding studies .
- Formation of carboxamides in benzimidazolone derivatives .
The compound’s reactivity is influenced by the methoxy group’s electronic effects, facilitating reactions with amines, alcohols, and other nucleophiles under mild conditions .
Preparation Methods
Phosgenation of p-Anisidine
The direct reaction of p-anisidine (4-methoxyaniline) with phosgene or its safer triphosgene equivalent remains the most common preparation method. This two-step process involves initial carbamoyl chloride formation followed by thermal decomposition to yield the isocyanate .
Reaction Mechanism
p-Anisidine reacts with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) in an inert solvent such as dichloromethane or toluene. The primary amine undergoes nucleophilic attack at the carbonyl carbon of phosgene, forming a carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride (HCl) generates the isocyanate :
Triphosgene, a crystalline solid, is preferred industrially due to its reduced toxicity and easier handling compared to gaseous phosgene .
Experimental Protocol
A representative procedure from US3641094A involves:
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Dissolving p-anisidine (1 mol) in dry dichloromethane under nitrogen.
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Adding triphosgene (0.33 mol) at 0–5°C to minimize side reactions.
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Warming to 25°C and stirring for 4–6 hours.
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Removing solvent under reduced pressure and distilling the residue at 106–110°C (16 mmHg) to isolate the product .
Table 1: Phosgenation Method Parameters
Parameter | Value/Detail | Source |
---|---|---|
Yield | 85–92% | |
Purity (GC) | ≥98.5% | |
Solvent | Dichloromethane, toluene | |
Reaction Temperature | 0–25°C | |
Distillation Conditions | 106–110°C at 16 mmHg |
Azomethine Interchange Reaction
This method, detailed in US3444231A, avoids direct phosgene use by employing isocyanate transfer between azomethines and aryl isocyanates .
Reaction Mechanism
An azomethine (e.g., methyl benzalimine) reacts with a donor isocyanate (e.g., phenyl isocyanate) at elevated temperatures. The isocyanate group transfers to the azomethine’s amine component, releasing the desired this compound and forming a new azomethine byproduct :
Experimental Protocol
Key steps from patent examples include:
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Mixing methyl benzalimine (1 mol) with 3-chlorophenyl isocyanate (1.2 mol).
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Heating to 160–320°C under reflux with a condenser cooled to 50–60°C.
Table 2: Azomethine Interchange Method Parameters
Parameter | Value/Detail | Source |
---|---|---|
Yield | 37–93% | |
Temperature Range | 160–320°C | |
Solvent | None (neat reaction) | |
Byproduct Management | Recycle azomethine via hydrolysis |
Comparative Analysis of Methods
Table 3: Method Comparison
Criteria | Phosgenation | Azomethine Interchange |
---|---|---|
Yield | 85–92% | 37–93% |
Safety | Moderate (handling triphosgene) | High (no phosgene) |
Scalability | Excellent | Limited by byproduct recycling |
Purity | ≥98.5% | Requires distillation |
Cost | Moderate | High (azomethine synthesis) |
Industrial Considerations
Solvent Selection
-
Dichloromethane : Preferred for phosgenation due to low boiling point (40°C), facilitating easy removal .
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Toluene : Used in large-scale reactions for its high boiling point (110°C) and compatibility with triphosgene .
Byproduct Management
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HCl from phosgenation is neutralized using aqueous NaOH scrubbers .
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Azomethine byproducts are hydrolyzed to recover amines for reuse .
Emerging Trends
Recent advances focus on phosgene-free routes, such as enzymatic carboxylation of amines or catalytic decomposition of urea derivatives. However, these methods remain experimental and lack the efficiency of established protocols .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: It can undergo substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or base to proceed efficiently.
N-Heterocyclic Carbenes: Used in cyclotrimerization reactions to form complex heterocyclic structures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition and cyclotrimerization reactions.
Scientific Research Applications
Organic Synthesis
4-MPIC serves as a key intermediate in the synthesis of various organic compounds. Its reactivity with amines allows for the formation of amides, which are crucial in the production of pharmaceuticals and agrochemicals.
Key Applications:
- Synthesis of Amides: 4-MPIC reacts with primary and secondary amines to form stable amides, which are useful in drug development and as building blocks for complex molecules .
- Polymer Chemistry: It is used in the synthesis of polyurethanes and other polymers, contributing to the development of materials with specific mechanical properties .
Case Study: Synthesis of Indoloquinolines
A notable application of 4-MPIC is in the preparation of 6H-indolo[2,3-b]quinolines. These compounds have potential biological activities, including anticancer properties. The reaction conditions and yields can vary depending on the substituents used alongside 4-MPIC .
Reaction Component | Product | Yield (%) |
---|---|---|
4-MPIC + Aniline | Amide | 85 |
4-MPIC + Toluene | Polymer | 90 |
Medicinal Chemistry
In medicinal chemistry, 4-MPIC has been explored for its potential therapeutic applications, particularly as a precursor for bioactive compounds.
Key Applications:
- Anticancer Agents: Research indicates that derivatives of 4-MPIC exhibit cytotoxic activity against cancer cell lines. For example, compounds synthesized from 4-MPIC have shown promise in inhibiting estrogen receptor alpha (ERα), a target in breast cancer therapy .
- Drug Development: The ability to modify the structure of amides derived from 4-MPIC allows for the exploration of new drug candidates with enhanced efficacy and reduced side effects.
Case Study: Cytotoxic Activity Against Breast Cancer
A study demonstrated that a hybrid compound derived from 4-MPIC exhibited IC values comparable to established chemotherapeutics like 5-fluorouracil. This highlights its potential as a lead compound in anticancer drug development .
Compound | IC (µM) | Mechanism |
---|---|---|
Derivative A | 12 | ERα Inhibition |
5-Fluorouracil | 10 | Antimetabolite Action |
Material Science
In material science, 4-MPIC is utilized for its reactivity and ability to form cross-linked structures.
Key Applications:
- Coatings and Adhesives: The incorporation of 4-MPIC into formulations enhances the mechanical properties and durability of coatings and adhesives.
- Composite Materials: Its use in composites contributes to improved thermal stability and mechanical strength.
Case Study: Polyurethane Synthesis
The integration of 4-MPIC into polyurethane formulations has led to materials with superior thermal resistance and flexibility, making them suitable for automotive and aerospace applications .
Property | Control Sample | Sample with 4-MPIC |
---|---|---|
Tensile Strength (MPa) | 30 | 45 |
Thermal Stability (°C) | 150 | 180 |
Mechanism of Action
The mechanism of action of 4-methoxyphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable urea, carbamate, and thiocarbamate linkages, which are essential in various chemical and biological processes .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating Groups: Methoxy and dimethylamino substituents enhance reactivity in nucleophilic additions, leading to higher yields in urea formations compared to electron-withdrawing groups (e.g., chloro) .
- Steric Effects : Aliphatic isocyanates (e.g., trans-4-methyl cyclohexyl isocyanate) exhibit reduced reactivity due to steric hindrance, limiting their use in aromatic systems .
- Thiocyanate vs. Isocyanate : 4-Methoxyphenyl isothiocyanate forms stable thioureas but requires harsher conditions compared to isocyanates .
Anion-Binding Properties
In a study comparing bisurea receptors, 4-methoxyphenyl isocyanate-derived receptor 5 demonstrated strong Cl⁻ binding (Ka = 1.2 × 10⁴ M⁻¹ in chloroform) due to the methoxy group’s hydrogen-bonding capability. This outperformed receptors with nitro (–NO₂) or methylthio (–SCH₃) substituents, which showed weaker anion affinity .
Biological Activity
4-Methoxyphenyl isocyanate (C8H7NO2) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its antioxidant, anticancer, and enzyme inhibitory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a methoxy group (-OCH3) attached to a phenyl ring, with an isocyanate functional group (-N=C=O). This structure contributes to its reactivity and biological activity. The compound is classified under isocyanates, which are known for their potential toxicity and ability to sensitize the immune system.
Antioxidant Activity
Recent studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance, a series of synthesized compounds demonstrated antioxidant activity superior to that of ascorbic acid in DPPH radical scavenging assays. Notably, compounds like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid .
Table 1: Antioxidant Activity of Selected Compounds
Compound | DPPH Scavenging Activity (%) | Relative Activity Compared to Ascorbic Acid |
---|---|---|
Compound 39 | 79.62 | 1.37 |
Compound 36 | 78.67 | 1.35 |
Ascorbic Acid | 58.2 | Reference |
Anticancer Activity
This compound derivatives have also been evaluated for their anticancer properties against various cancer cell lines. In vitro studies revealed that these compounds exhibit cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with a notable preference for the U-87 cell line . This suggests potential therapeutic applications in oncology.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of several isocyanate derivatives, it was found that compounds with the 4-methoxyphenyl moiety were particularly effective against U-87 cells, indicating their potential as anticancer agents. The MTT assay results highlighted a significant reduction in cell viability at specific concentrations.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of lipoxygenase enzymes, particularly ALOX15. Substituted derivatives of 4-methoxyphenyl have shown selective inhibition of linoleate oxygenase activity, with IC50 values indicating varying degrees of potency . The structural characteristics of these inhibitors suggest that the methoxy group plays a crucial role in binding affinity and selectivity.
Table 2: Inhibitory Potency of Substituted Compounds
Compound | IC50 (LA) | IC50 (AA) | Ratio IC50 (LA)/IC50 (AA) |
---|---|---|---|
Compound 1 | 0.010 | 0.032 | 0.312 |
Compound 2 | 0.018 | 0.020 | 0.900 |
Safety and Toxicity Considerations
While the biological activities of this compound are promising, safety concerns remain due to its classification as an isocyanate. Isocyanates are known to cause respiratory issues and skin sensitization upon exposure . Protective measures should be considered when handling this compound in laboratory or industrial settings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methoxyphenyl isocyanate, and what are their key experimental conditions?
- Methodological Answer : this compound is typically synthesized via phosgenation of precursors. For example, phosgenation of (±)-2-chloro-2-(4-methoxyphenyl)ethylammonium chloride with triphosgene under basic conditions yields the isocyanate in moderate yields (~50-60%) after purification via silica gel chromatography . Alternative routes involve direct substitution reactions using aryl amines and phosgene equivalents. Polar aprotic solvents like DMF or DCM are commonly employed, with reaction temperatures ranging from room temperature to 80°C depending on the substrate .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Purity and structural confirmation rely on NMR spectroscopy (¹H, ¹³C) for identifying methoxy and isocyanate groups, FTIR for the characteristic N=C=O stretch (~2250 cm⁻¹), and GC-EIMS for verifying molecular ions (e.g., m/z 149 for C₈H₇NO₂). For trace analysis, HPLC/DAD-Q-ToFMS is used, with MS/MS fragmentation patterns confirming losses like CH₃ + CO (43 Da) .
Advanced Research Questions
Q. How does solvent choice influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Solvent polarity and proticity significantly impact reaction kinetics. In polar aprotic solvents (e.g., DMF, THF), the isocyanate reacts efficiently with amines or alcohols due to enhanced electrophilicity of the N=C=O group. For example, in DMF at 80°C, ureido derivatives form within 1–2 hours . Conversely, protic solvents (e.g., MeOH) may slow reactions due to hydrogen bonding. Studies on phenyl isocyanate analogs show activation energies of 30–52 kJ/mol for alcoholysis, varying with solvent and nucleophile .
Q. What are the challenges in synthesizing chiral derivatives of this compound, and how can stereoselectivity be achieved?
- Methodological Answer : Chiral derivatives require enantiomerically pure precursors or asymmetric catalysis. For instance, (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate synthesis uses chiral auxiliaries or resolution techniques, with Lewis acids (e.g., ZnCl₂) enhancing stereocontrol . Racemic mixtures (e.g., (±)-87 in ) may form during synthesis, necessitating chiral HPLC or enzymatic resolution for separation.
Q. How can this compound be utilized in postsynthetic modification (PSM) of metal-organic frameworks (MOFs)?
- Methodological Answer : The isocyanate’s reactivity enables covalent functionalization of MOFs. For example, in a one-pot PSM, this compound reacts with amine-terminated MOFs to form urea linkages, creating core-shell microstructures. Solvent choice (e.g., DCM vs. THF) dictates reaction diffusion rates and spatial distribution of functional groups, as shown in studies with analogous bromophenyl isocyanates .
Q. What contradictions exist in reported synthetic yields for this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 60% in vs. 81% in ) often arise from purification methods or side reactions (e.g., hydrolysis to ureas). Optimizing reaction conditions (e.g., inert atmosphere, stoichiometric control of water) and using scavengers (e.g., molecular sieves) can mitigate these issues. Column chromatography with gradient elution (hexane/ethyl acetate) improves isolation efficiency .
Properties
IUPAC Name |
1-isocyanato-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGXCSMDZMDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063854 | |
Record name | Benzene, 1-isocyanato-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-93-3 | |
Record name | 4-Methoxyphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5416-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Isocyanato-4-methoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenyl isocyanate | |
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Record name | Benzene, 1-isocyanato-4-methoxy- | |
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Record name | Benzene, 1-isocyanato-4-methoxy- | |
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Record name | 4-methoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.103 | |
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Record name | 1-ISOCYANATO-4-METHOXYBENZENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C50O5096NC | |
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Retrosynthesis Analysis
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